2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
Description
This compound is a boronate ester featuring a 2-methylpropan-2-ol group attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of pharmaceuticals (e.g., spirocyclic chromane derivatives for prostate cancer treatment) and organic materials (e.g., OLED components) . Its structural uniqueness lies in the combination of a sterically hindered propan-2-ol group and a boron-containing aromatic system, which enhances stability while maintaining reactivity in catalytic processes.
Properties
Molecular Formula |
C16H25BO3 |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C16H25BO3/c1-14(2,18)11-12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-10,18H,11H2,1-6H3 |
InChI Key |
HVHDSABVTWMESE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
General Synthetic Strategy
The synthesis of this boronic ester compound typically involves the installation of the pinacol boronate group onto a suitably functionalized aromatic precursor, followed by introduction or retention of the 2-methylpropan-2-ol moiety. The common approaches include:
- Borylation of aryl halides or aryl boronic acids
- Transition-metal-catalyzed cross-coupling reactions
- Functional group transformations on preformed boronate esters
Specific Synthetic Routes
Transition-Metal-Catalyzed Borylation of Aryl Halides
One of the most efficient methods involves the palladium- or nickel-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B2pin2) to form the arylboronate ester intermediate. The reaction conditions typically include:
- Catalyst: Pd(dppf)Cl2 or Ni-based catalysts
- Base: Potassium acetate or similar
- Solvent: DMSO, DMF, or dioxane
- Temperature: 80–110 °C
- Time: 12–24 hours
Following this, the tertiary alcohol group (2-methylpropan-2-ol) can be introduced via nucleophilic substitution or maintained if already present on the aryl precursor.
Direct Borylation of Aromatic C–H Bonds
Recent advances allow for direct C–H borylation of arenes using iridium catalysts with bis(pinacolato)diboron. This method can be regioselective and avoids the need for prefunctionalized halides. Typical conditions:
- Catalyst: [Ir(cod)(OMe)]2 with bipyridine ligands
- Reagent: B2pin2
- Solvent: Cyclohexane or THF
- Temperature: 80–100 °C
- Time: 12–24 hours
This method is less common for substrates bearing bulky tertiary alcohol groups due to steric hindrance.
Synthesis via Allylic Alcohol Oxidation and Tandem Dual Oxidation
A specialized method reported in the literature involves the chemo- and diastereoselective tandem dual oxidation of B(pin)-substituted allylic alcohols to yield epoxy alcohols and related derivatives, which can be further transformed into the target compound. This approach is detailed in the work of Hussain et al. (2013), demonstrating the synthesis of boronate-substituted epoxy alcohols and keto alcohols with high selectivity.
Detailed Reaction Conditions and Data
The following table summarizes typical reaction conditions for the preparation of 2-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol:
| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd-catalyzed borylation of aryl bromide | Pd(dppf)Cl2, B2pin2, KOAc | Dioxane | 90 | 16 | 70–85 | Air-sensitive, inert atmosphere |
| 2 | Functional group introduction | 2-methylpropan-2-ol (if not present) | Various | Room temp to reflux | 4–12 | Variable | May require protection/deprotection |
| 3 | Tandem oxidation (alternative) | Oxidants (e.g., m-CPBA), B(pin)-allylic alcohol | CH2Cl2 or MeCN | 0–25 | 6–12 | 60–75 | Diastereoselective, high purity |
Spectroscopic and Structural Characterization
The synthesized compound is characterized by:
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the pinacol boronate group, aromatic protons, and the tertiary alcohol methyl groups. Chemical shifts correspond to the expected structure, with characteristic signals for the pinacol methyl groups (~1.2 ppm) and the tertiary alcohol proton environment.
Mass Spectrometry (MS): Molecular ion peak at m/z 266.15 consistent with molecular weight.
X-ray Crystallography: Confirms the boronate ester ring and the spatial arrangement of substituents.
Research Findings and Optimization Notes
The palladium-catalyzed borylation route remains the most widely adopted due to its reliability and scalability.
Reaction yields can be improved by optimizing catalyst loading and reaction time.
Tandem oxidation methods provide access to stereochemically defined products but require careful control of oxidants and conditions.
The presence of the tertiary alcohol group can influence the reactivity and selectivity of borylation reactions due to steric and electronic effects.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Employed in the development of drug candidates and therapeutic agents.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation with the boronic ester, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound’s reactivity and applications are influenced by substituent positions, electronic effects, and steric hindrance. Key analogues include:
Reactivity in Cross-Coupling Reactions
- Target Compound : Exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric protection from the 2-methylpropan-2-ol group, making it suitable for stepwise syntheses requiring controlled coupling (e.g., in spirocyclic chromane derivatives, yield: 43–95%) .
- Pyrazole-Containing Derivative (C₁₃H₂₃BN₂O₃) : The pyrazole ring introduces π-π stacking interactions, beneficial in materials science (e.g., OLEDs) but may complicate purification .
Steric and Solubility Considerations
- Steric Hindrance : Bulkier groups (e.g., 2-methylpropan-2-ol) improve thermal stability but slow reaction rates. For example, the target compound requires higher temperatures (70°C) in couplings compared to less hindered analogues .
- Solubility: Propan-2-ol derivatives generally exhibit better solubility in polar aprotic solvents (e.g., DMF, acetonitrile) than non-hydroxylated analogues, facilitating homogeneous reaction conditions .
Biological Activity
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol, commonly referred to as a boronic acid pinacol ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H25BO3
- Molecular Weight : 276.18 g/mol
- CAS Number : 1256360-30-1
The compound exhibits its biological activity primarily through interactions with various enzymes and receptors. Its boronic acid moiety allows for reversible covalent bonding with diols in biological systems, which can modulate enzyme activity and influence metabolic pathways.
Antibacterial Activity
Recent studies have indicated that boronic acid derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, compounds similar to 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol have been shown to effectively inhibit Pseudomonas aeruginosa LpxC enzyme activity. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly enhance antibacterial potency.
| Compound | MIC (µM) | Residence Time (min) | PAE (h) |
|---|---|---|---|
| PF5081090 | 0.56 | 50 | 4 |
| PT913 | 0.69 | 124 | 3.5 |
Anticancer Activity
Boronic acid derivatives have also been explored for their anticancer properties. The ability of these compounds to inhibit proteasome activity has been linked to their potential in cancer therapy. In vitro studies demonstrated that modifications in the boron-containing moiety could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 1: Inhibition of LpxC Enzyme
In a study published in Nature Communications, researchers examined the efficacy of various boronic acid derivatives against Pseudomonas aeruginosa. The study highlighted that the compound exhibited a significant post-antibiotic effect (PAE), indicating prolonged antibacterial activity even after the compound was removed from the environment. The authors concluded that such compounds could be developed into effective antibiotics with improved dosing regimens .
Case Study 2: Anticancer Activity
A clinical trial investigated the effects of boronic acid derivatives on multiple myeloma cells. The results indicated that these compounds could induce apoptosis in cancer cells through proteasome inhibition. The study emphasized the importance of structural modifications to enhance bioavailability and therapeutic efficacy .
Q & A
Q. What are the key considerations for synthesizing 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol?
Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of phenylboronic esters. For example, a related compound (Ethyl 2-methyl-2-(4-dioxaborolan-2-ylphenoxy)propanoate) was synthesized using sodium carbonate in water/DMF at 80°C, followed by citric acid neutralization . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst system : Pd-based catalysts are standard for boron-containing intermediates.
- Purification : Column chromatography with silica gel is recommended to isolate the product from unreacted boronic ester precursors .
Q. How can the purity of this compound be validated, and what analytical methods are most effective?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- NMR : ¹H and ¹¹B NMR are critical for structural confirmation. For example, ¹¹B NMR signals around δ 30-35 ppm confirm the boronic ester group .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₁₈H₂₇BO₅: theoretical 334.22 g/mol vs. observed) .
Q. What are the stability considerations for storage and handling?
- Temperature : Store at 0–6°C to prevent boronic ester hydrolysis .
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) during reactions.
- Light exposure : Amber glassware is recommended to avoid photodegradation of the dioxaborolane ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in cross-coupling reactions involving this compound?
- Temperature control : Lower temperatures (e.g., 50°C) reduce side reactions like protodeboronation.
- Ligand selection : Bulky ligands (e.g., SPhos) improve selectivity in Pd-catalyzed couplings .
- Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to boronic ester to ensure complete conversion .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
- Comparative analysis : Cross-reference ¹³C NMR with DFT-calculated chemical shifts for the dioxaborolane moiety .
- X-ray crystallography : Resolve ambiguous NOE correlations by obtaining a crystal structure (e.g., similar to 2-Methyl-1,1-diphenylpropan-2-ol derivatives) .
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in ¹H NMR .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity.
- Molecular docking : Simulate interactions with catalytic Pd centers to optimize ligand design .
- QSPR models : Correlate boronic ester substituents (e.g., methyl groups) with reaction rates using quantitative structure-property relationships .
Experimental Design & Data Analysis
Q. How to design a kinetic study for boronic ester hydrolysis under varying pH conditions?
Q. What methodologies detect trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
